

Bioequivalence Studies of Generic vs. Originator Gefitinib

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Compound Focus: Gefitinib

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The table below summarizes the key findings from identified studies. All studies concluded that the test (generic) and reference (originator) formulations were bioequivalent.

Study Population & Design	Test Formulation (Manufacturer)	Key Pharmacokinetic (PK) Parameters (Geometric Mean Ratio, 90% CI)	Bioequivalence Conclusion
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| **50 healthy Korean males** [1] Randomized, open-label, single-dose, crossover | Iretinib (Chong Kun Dang Pharmaceutical Corp.) | $C_{\sim\max\sim}$: 0.8115 - 0.9993 $AUC_{\sim\text{last}\sim}$: 0.9119 - 1.0411 | 90% CIs within 80.00-125.00% range; formulations considered bioequivalent [1]. | | **Chinese study (Fasting)** [2] Randomized, open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | $C_{\sim\max\sim}$, $AUC_{\sim\mathbf{0-t}\sim}$, $AUC_{\sim\mathbf{0-\infty}\sim}$: 90% CIs within 80.00-125.00% | Met bioequivalence criteria per Chinese Pharmacopoeia guidelines [2]. | | **Chinese study (Fed)** [2] Randomized, open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | $C_{\sim\max\sim}$, $AUC_{\sim\mathbf{0-t}\sim}$, $AUC_{\sim\mathbf{0-\infty}\sim}$: 90% CIs within 80.00-125.00% | Met bioequivalence criteria; high-fat meal did not affect bioequivalence conclusion [2]. | | **Multiple Studies Analysis** [3] 7 studies across 3 sponsors (fasting & fed) | Generics from three different sponsors | **Five out of seven studies** achieved bioequivalence. | Achieving bioequivalence was more consistent under **fed conditions**; high-fat food significantly reduced intra-subject variability [3]. |

Experimental Protocol Overview

The bioequivalence studies for **gefitinib** generics follow a standardized, rigorous clinical trial design.

- **Study Design:** All cited studies were **randomized, open-label, single-dose, two-period, two-sequence crossover trials** [1] [2] [3]. This means each subject received both the test (generic) and reference (originator) formulation in random order, separated by a washout period.
- **Subjects:** The studies enrolled healthy adult male volunteers. The Korean study, for example, included 50 subjects, with 41 completing the study and included in the final pharmacokinetic analysis [1].
- **Dosing and Conditions:** After an overnight fast of at least 10 hours, subjects received a single 250 mg oral dose of **gefitinib** (either test or reference) with 240 mL of water [1]. Fed studies had subjects consume a high-fat meal 30 minutes before dosing [3].
- **Washout Period:** A washout period of **21 days** was standard, which is more than five times the known elimination half-life of **gefitinib** (18-26 hours), ensuring no carryover effect from the first dose [1] [3].
- **Blood Sampling:** Plasma samples were collected at multiple time points—from pre-dose up to 144 or 216 hours post-dose—to fully capture the drug's concentration-time profile [1] [3].
- **Bioanalytical Method:** **Gefitinib** concentrations in plasma were measured using **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)**, a highly specific and sensitive technique [1] [3].
- **Pharmacokinetic and Statistical Analysis:** Key PK parameters (C_{max} , AUC_{last} , AUC_{inf}) were determined using non-compartmental methods. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters fell entirely within the predefined range of **80.00% to 125.00%** [1].

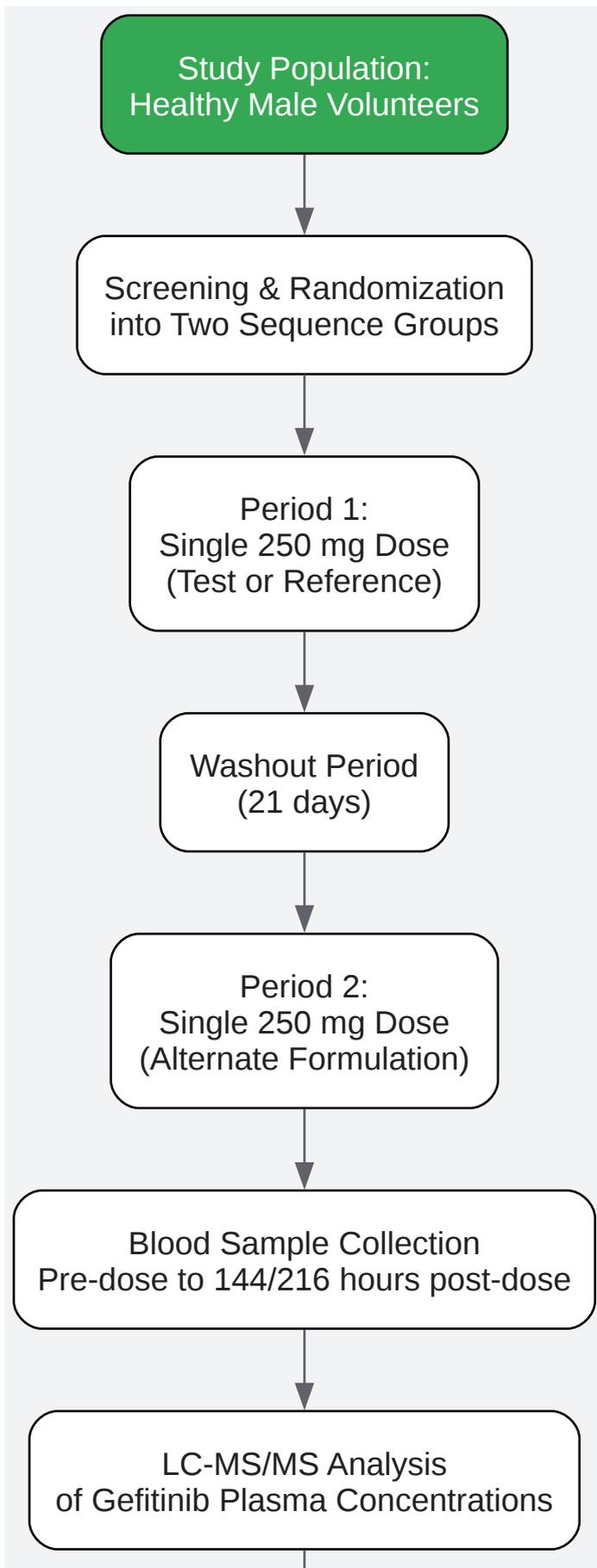
Factors Influencing Bioequivalence and Variability

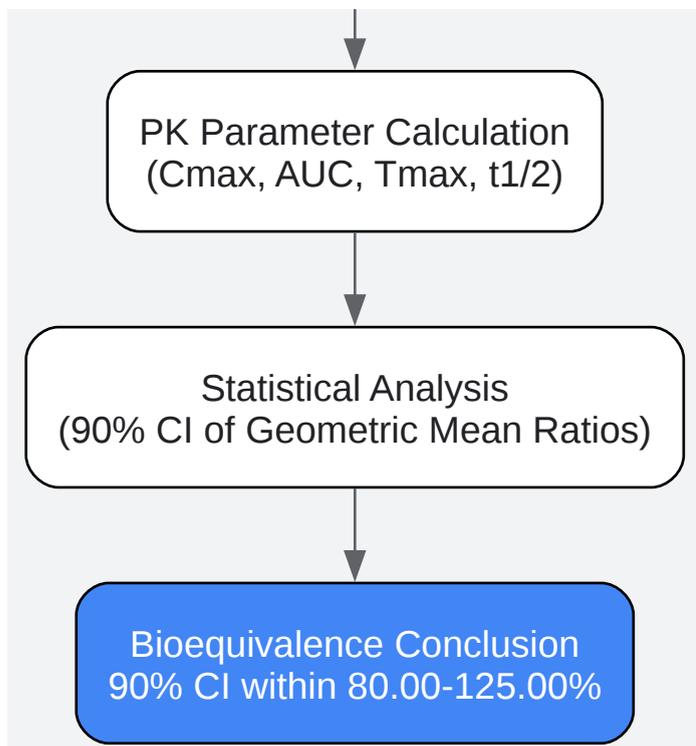
The search results highlight two critical factors that impact **gefitinib** bioequivalence studies:

- **Food Effect:** A high-fat meal **increases gefitinib exposure** (C_{max} and AUC) but does not affect T_{max} or elimination half-life [3]. More importantly, fed conditions **reduce intra-subject variability**, making it easier to demonstrate bioequivalence compared to fasting conditions [3].
- **Pharmacogenomics:** The enzyme **CYP2D6** plays a role in **gefitinib** metabolism and is associated with the drug's exposure and high inter-subject variability [3]. However, this genetic variation does not appear to influence the final bioequivalence assessment between formulations [3].

Bioequivalence Study Workflow

The following diagram illustrates the standard design and workflow of a **gefitinib** bioequivalence study.





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Key Implications for Professionals

- **Therapeutic Equivalence:** Since the generic formulations demonstrated bioequivalence to the originator, they can be considered **therapeutically equivalent** and are expected to produce the same clinical effect [1] [2].
- **Robust Evidence:** The consistency of results across different study populations and manufacturers provides strong, collective evidence for the **interchangeability** of these generic **gefitinib** products in clinical practice.
- **Study Design Insight:** The finding that fed conditions reduce variability is crucial for the successful design of future bioequivalence studies for drugs with high inherent variability [3].

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